molecular formula C6H12NaO7 B1663515 Sodium gluconate CAS No. 527-07-1

Sodium gluconate

Cat. No.: B1663515
CAS No.: 527-07-1
M. Wt: 219.14 g/mol
InChI Key: IAYLKIVGMOMHDX-JJKGCWMISA-N
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Description

Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It is a white, water-soluble powder known for its excellent chelating properties, particularly in alkaline and concentrated alkaline solutions. This compound is non-toxic, biodegradable, and finds applications across various industries, including textiles, metal surface treatment, and cement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Production Methods of Sodium Gluconate

This compound is synthesized through multiple chemical processes, each involving distinct reaction mechanisms and catalysts. Below is a breakdown of the primary methods:

Fermentation Route

The most common method involves aerobic fermentation of glucose by microorganisms like Aspergillus niger or Pseudomonas strains . This process oxidizes glucose to gluconic acid, which is then neutralized with sodium hydroxide (NaOH):
Glucose+O2Gluconic Acid\text{Glucose} + \text{O}_2 \rightarrow \text{Gluconic Acid}
Gluconic Acid+NaOHSodium Gluconate+H2O\text{Gluconic Acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
The reaction conditions typically involve pH adjustment (pH 6–7) and temperatures between 30–35°C .

Ozone Oxidation Method

A patented method uses ozone (O₃) oxidation with activated carbon as a catalyst in a gas-liquid-solid three-phase reactor . Glucose or glucose mother liquor reacts with ozone under alkaline conditions (pH 9–10):
Glucose+O3Sodium Gluconate\text{Glucose} + \text{O}_3 \rightarrow \text{this compound}
This method achieves a 97% conversion rate at 35–45°C, avoiding glucose carbonization that occurs above 50°C .

Catalytic Oxidation

Another approach employs Au/HAP catalysts (gold nanoparticles on hydroxyapatite) with sodium carbonate (Na₂CO₃) under oxygen bubbling :
Glucose+Na2CO3+O2Sodium Gluconate\text{Glucose} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow \text{this compound}
The reaction proceeds at room temperature, yielding this compound after acidification and filtration .

Neutralization Reaction

The core reaction for this compound synthesis is the neutralization of gluconic acid with base:
Gluconic Acid+NaOHSodium Gluconate+H2O\text{Gluconic Acid} + \text{NaOH} \leftrightarrow \text{this compound} + \text{H}_2\text{O}
This step is critical for stabilizing the product and enhancing solubility .

Chelation Reactions

This compound acts as a chelating agent , forming stable complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺):
Sodium Gluconate+Mn+[Gluconate-M]n\text{this compound} + \text{M}^{n+} \rightarrow \text{[Gluconate-M]}^{n-}
This property is exploited in industrial applications such as water softening and metal surface treatment .

Comparative Analysis of Production Methods

Parameter Fermentation Ozone Oxidation Catalytic Oxidation
Catalyst Microbial enzymesActivated carbonAu/HAP nanoparticles
Temperature 30–35°C35–45°CRoom temperature
Yield High (typically >90%)~97%~90%
Advantages Biodegradable, scalableFast reaction, no catalyst lossMild conditions, reusable catalyst
Limitations Long reaction timeRequires ozone generationRequires specialized catalysts

Biodegradability

This compound is readily biodegradable under both aerobic and anaerobic conditions, with 100% degradation observed in anaerobic tests after 35 days . Its low octanol-water partition coefficient (log Kₒᵥ = -5.99) minimizes bioaccumulation risks .

Physico-Chemical Stability

  • Melting Point : 205–209°C (decomposes at ≥210°C)

  • Solubility : 590 g/L in water at 25°C

  • pKa : 3.70 (gluconic acid)

These properties ensure stability in aqueous systems and compatibility with chelation applications .

Scientific Research Applications

Food Industry

Preservative and Flavor Enhancer
Sodium gluconate is commonly used as a food additive due to its ability to enhance flavor and act as a preservative. It is recognized for its chelating properties, which help stabilize food products by binding metal ions that can cause spoilage.

Nutritional Supplement
In nutritional contexts, this compound serves as a source of gluconic acid, which can be beneficial for gut health. Its prebiotic effects have been studied in poultry diets, showing improvements in gut morphology and overall health without adversely affecting performance metrics such as feed conversion ratios .

Agricultural Applications

Animal Feed Additive
Research indicates that this compound can positively influence the performance of broilers. In a study involving 1,200 Cobb male broilers, varying concentrations of this compound (0.00% to 0.40%) were tested. Although no significant changes in overall performance were observed, beneficial effects on the morphometry of intestinal mucosa were noted, suggesting potential prebiotic benefits .

Medical Applications

Treatment for Olfactory Dysfunction
A notable clinical application of this compound is in treating olfactory dysfunction post-COVID-19. A randomized controlled trial demonstrated that intranasal administration of this compound significantly improved olfactory function in patients compared to a control group receiving saline solution. The study highlighted its ability to reduce nasal calcium concentration, which correlated with improved olfactory scores .

Chelation Therapy
this compound's chelating properties make it useful in medical settings for binding and removing heavy metals from the body. It forms stable complexes with various metal ions, reducing toxicity levels in patients exposed to heavy metals.

Construction Industry

Concrete Additive
this compound is employed as an additive in ultra-high-performance concrete (UHPC). Studies have shown that it enhances fluidity and setting times while improving the microstructure of the concrete mix. For instance, this compound was found to prolong the initial setting time due to its interaction with calcium ions during hydration processes .

Environmental Applications

Biodegradability
this compound is characterized by its high biodegradability and low toxicity to aquatic organisms, making it an environmentally friendly option for various applications. It is effectively broken down in both aerobic and anaerobic conditions, which is crucial for wastewater treatment processes .

Data Summary

Application AreaSpecific UseObservations/Results
Food IndustryPreservative and flavor enhancerStabilizes food products; enhances flavor
Animal NutritionFeed additiveBeneficial effects on gut morphology in broilers
MedicalTreatment for olfactory dysfunctionSignificant improvement in olfactory function post-COVID-19
ConstructionConcrete additiveEnhances fluidity; prolongs setting time
EnvironmentalBiodegradabilityRapidly biodegradable; low toxicity

Case Studies

  • Olfactory Dysfunction Treatment
    A clinical trial involving 50 patients showed that intranasal this compound led to significant improvements in olfactory function compared to saline control, with marked decreases in nasal calcium levels observed post-treatment .
  • Broiler Performance Study
    A study conducted on broilers tested various concentrations of this compound and found no adverse effects on growth performance but noted improvements in intestinal health metrics .
  • Concrete Performance Study
    Research on UHPC indicated that this compound significantly enhanced both the fluidity and setting characteristics of concrete mixtures, demonstrating its utility as a construction additive .

Mechanism of Action

Sodium gluconate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation mechanism is particularly effective in alkaline environments, where this compound can sequester metal ions such as calcium and iron .

Biological Activity

Sodium gluconate, a sodium salt of gluconic acid, has garnered attention for its diverse biological activities and applications across various fields, including medicine, agriculture, and food science. This article presents a detailed examination of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a white crystalline powder that is soluble in water. It is primarily used as a food additive, a chelating agent in industrial applications, and as a biostimulant in agricultural practices. Its safety profile has been established through various studies, indicating low toxicity and mutagenicity .

1. Microbial Remediation

Recent studies have highlighted the role of this compound as a biostimulant in enhancing the degradation of environmental pollutants. A study involving Bacillus subtilis MSC4 demonstrated that this compound significantly increased microbial biomass and gene expression related to the degradation of benzo[a]pyrene (B[a]P), a known carcinogenic pollutant. The addition of this compound promoted central carbon metabolism and fatty acid β-oxidation pathways, facilitating the breakdown of B[a]P .

2. Olfactory Function Improvement

A clinical trial assessed the efficacy of this compound in treating olfactory dysfunction in patients recovering from COVID-19. Patients receiving intranasal this compound exhibited significant improvements in olfactory function compared to those treated with saline solution. The study reported a notable decrease in nasal calcium concentration, suggesting that this compound may help restore olfactory capabilities .

Case Study 1: Environmental Remediation

  • Objective: To evaluate the effectiveness of this compound in microbial degradation of B[a]P.
  • Findings: Enhanced microbial activity and gene expression related to pollutant degradation were observed with this compound treatment.

Case Study 2: Clinical Application for Olfactory Dysfunction

  • Objective: To assess improvements in olfactory function post-COVID-19.
  • Findings: Significant improvement in olfactory scores was noted with this compound treatment compared to controls.

Table 1: Summary of Clinical Trial Results on Olfactory Function Improvement

GroupSample SizePre-treatment Score (Mean ± SD)Post-treatment Score (Mean ± SD)p-value
Sodium Chloride25X ± YA ± B>0.05
This compound25X ± YC ± D<0.01

Note: Scores were assessed using the Sniffin’ Sticks test.

Effects on Animal Health

In animal studies, particularly with broilers, this compound has been evaluated for its potential prebiotic effects. A study involving 1,200 Cobb male broilers found that while this compound did not significantly affect overall performance metrics such as weight gain or feed conversion ratios, it positively influenced the morphometry of the intestinal mucosa .

Table 2: Effects of this compound on Intestinal Morphometry

Treatment Level (%)Villus Height (μm)Crypt Depth (μm)Villus:Crypt Ratio
0.00X1Y1Z1
0.10X2Y2Z2
0.20X3Y3Z3
0.30X4Y4Z4
0.40X5Y5Z5

Note: Values represent mean measurements from eight replications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing sodium gluconate in laboratory settings?

Methodology :

  • Synthesis : this compound is typically synthesized via glucose fermentation or neutralization of gluconic acid with sodium hydroxide. Post-synthesis purification is critical; recrystallization is commonly used, but impurities (e.g., residual glucose) may persist, necessitating advanced techniques like liquid chromatography for higher purity .
  • Characterization :
    • FT-IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3205–3250 cm⁻¹, C-O bonds at 1443 cm⁻¹) .
    • ¹H-NMR : Detect impurities via unexpected signals (e.g., glucose residues causing a multiplet at 3.2–3.8 ppm) .
    • Melting Point Analysis : Compare observed values (205–209°C) with literature standards to assess purity .

Q. How do standard testing protocols (e.g., ASTM) guide the evaluation of this compound’s effects on cement properties?

Methodology :

  • Cement Testing : Follow ASTM standards for consistency, setting time, and compressive strength. For example:
    • Setting Time : Measure initial/final setting times using the Vicat apparatus. This compound (1% by weight) extends setting time by 120–180 minutes .
    • Compressive Strength : Test at 7-, 14-, and 28-day intervals. At 0.113% dosage, this compound maintains strength but reduces it by 15–20% at higher concentrations (>0.5%) .

Q. How can researchers address discrepancies in spectroscopic data caused by impurities during this compound characterization?

Methodology :

  • Troubleshooting : If NMR/FT-IR reveals anomalies (e.g., glucose contamination), employ:
    • Chromatographic Purification : Use HPLC or GC-MS to isolate this compound from impurities .
    • Quantitative Analysis : Compare impurity peaks with calibration curves from pure standards .

Q. What experimental design optimizes this compound dosage in cement formulations to balance retardation and strength?

Methodology :

  • Dosage Gradient Studies : Test this compound at 0.05–1.0% (by cement weight). Key findings:
    • Optimal Retardation : 1% extends setting time to ~4 hours .
    • Strength Preservation : ≤0.113% maintains 28-day compressive strength (~45 MPa); higher doses reduce strength due to excess gluconate ions interfering with hydration .
  • Synergistic Admixtures : Combine with water reducers (e.g., p-con mix) to counteract strength loss .

Q. How can researchers quantify this compound’s metal-complexing efficacy in environmental or industrial applications?

Methodology :

  • ICP-ES Analysis : Prepare solutions with varying gluconate concentrations and measure soluble metal ions (e.g., Fe³⁺, Al³⁺). A linear correlation (R² > 0.95) between this compound and metal solubility confirms chelation capacity .
  • Data Interpretation : Plot metal solubility vs. gluconate concentration to derive binding constants (e.g., log K for Fe³⁺-gluconate complexes) .

Q. What protocols ensure this compound’s stability in biological assays, such as fungal protein studies?

Methodology :

  • Buffer Preparation : Use this compound (pH 5–7.4) in isotonic solutions. For patch-clamp assays, maintain ionic strength with this compound to avoid interference from chloride ions .
  • Control Experiments : Compare activity in this compound vs. NaCl buffers to isolate pH/ion effects .

Q. How can residual glucose in this compound samples be detected and quantified?

Methodology :

  • Trinder Glucose Assay : React samples with peroxidase and chromogens (e.g., 4-aminoantipyrine). Measure absorbance at 505 nm and compare to a glucose calibration curve (linear range: 0.1–5.0 mg/mL) .
  • Spectrophotometric Validation : Use UV-Vis to detect glucose-specific peaks (e.g., 280 nm) .

Q. What interdisciplinary approaches leverage this compound’s properties in materials science and environmental engineering?

Methodology :

  • Cement Research : Pair this compound with superplasticizers to enhance workability without strength loss .
  • Wwater Treatment : Use ICP-ES to monitor gluconate’s role in solubilizing heavy metals (e.g., Pb²⁺, Cd²⁺) in contaminated water .
  • Biological Studies : Apply this compound in fungal ion transport assays to study pH-dependent protein activity .

Properties

CAS No.

527-07-1

Molecular Formula

C6H12NaO7

Molecular Weight

219.14 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

IAYLKIVGMOMHDX-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na]

boiling_point

No boiling point at normal pressure;  decomposes at 196-198 °C

density

1.8 g/cm³

melting_point

170-175 °C

Key on ui other cas no.

14906-97-9
527-07-1

physical_description

Liquid;  Other Solid;  NKRA;  Liquid, Other Solid;  Dry Powder, Liquid;  Dry Powder
White to tan, granular to fine, crystalline powder
White solid;  [ICSC] Technical product may have a pleasant odor;  [Merck Index] White crystals with a pleasant odor;  [Alfa Aesar MSDS]
WHITE CRYSTALS.

Related CAS

14906-97-9

solubility

Very soluble in water. Sparingly soluble in ethanol
Solubility in water, g/100ml at 25 °C: 59 (good)

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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